
1-Phenyl-1-heptyne
Overview
Description
1-Phenyl-1-heptyne is an organic compound with the molecular formula C₁₃H₁₆. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is also known as 1-heptynylbenzene or benzene, 1-heptynyl-. It is a colorless liquid with a distinct aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-heptyne can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with 1-bromoheptane in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenylacetylene anion attacks the carbon atom bonded to the bromine atom, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
1-Phenyl-1-heptyne undergoes various chemical reactions, including:
Oxidation:
- When subjected to oxidative conditions, this compound can be converted into corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction:
- Reduction of this compound typically yields 1-phenyl-1-heptene or 1-phenylheptane, depending on the reducing agent used. Hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.
Substitution:
- This compound can undergo substitution reactions, particularly at the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Hydrogen gas with palladium on carbon (Pd/C)
- Substitution: Nitric acid for nitration, halogens for halogenation
Major Products Formed:
- Oxidation: Ketones, carboxylic acids
- Reduction: 1-Phenyl-1-heptene, 1-phenylheptane
- Substitution: Nitro-1-phenyl-1-heptyne, halo-1-phenyl-1-heptyne
Scientific Research Applications
Chemistry
1-Phenyl-1-heptyne serves as a critical building block in organic synthesis. Its structure allows for the introduction of various functional groups, facilitating the preparation of more complex molecules. This capability is particularly useful in:
- Synthesis of Pharmaceuticals : The compound can be utilized to create intermediates for drug development, contributing to the synthesis of potential therapeutic agents that exhibit biological activity in preclinical studies.
- Agrochemicals : Its reactivity makes it suitable for synthesizing compounds used in agricultural applications.
In biological research, this compound is employed as a probe to study enzyme activity and metabolic pathways. Its ability to undergo various chemical transformations allows researchers to investigate biochemical processes effectively. Notable applications include:
- Enzyme Activity Studies : The compound can be used to explore the mechanisms of enzyme action and regulation within metabolic pathways.
- Biochemical Probes : Its derivatives have shown promise in biological assays for their potential antimicrobial and anticancer properties.
Medicine
While this compound itself is not widely used as a drug, it plays a role as an intermediate in the synthesis of biologically active compounds. Research has indicated that derivatives of this compound may have therapeutic applications, particularly in:
- Drug Development : It serves as a precursor in synthesizing compounds that target specific receptors involved in various diseases .
- Potential Therapeutic Agents : Some derivatives have demonstrated biological activities that warrant further investigation for clinical applications.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for:
- Polymer Chemistry : The compound can be incorporated into polymer formulations to enhance material properties.
- Specialty Chemicals : It is used in synthesizing chemicals that require specific functional groups or structural features.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's utility:
- Catalytic Reduction Studies : Research has explored the catalytic reduction of phenyl-conjugated acetylenic halides using this compound as a substrate, demonstrating its role in facilitating complex chemical reactions under controlled conditions .
- Hydrogenation Reactions : Investigations into partial hydrogenation processes involving 1-heptyne have shown its effectiveness when used with catalysts like the Wilkinson complex, showcasing its potential for industrial applications in producing alkenes from alkynes .
- Ligand Development : Novel ligands derived from 1-phenyl compounds have been developed for use with serotonin receptors, indicating its relevance in neuropharmacology .
Mechanism of Action
The mechanism of action of 1-phenyl-1-heptyne depends on the specific chemical reaction it undergoes. For example, in hydrogenation reactions, the compound adsorbs onto the surface of the palladium catalyst, where hydrogen atoms are added to the carbon-carbon triple bond, resulting in the formation of a double or single bond.
In electrophilic aromatic substitution reactions, the aromatic ring of this compound undergoes attack by an electrophile, leading to the formation of a substituted product. The presence of the alkyne group can influence the reactivity and orientation of the substitution.
Comparison with Similar Compounds
- 1-Phenyl-1-propyne
- 1-Phenyl-1-butyne
- 1-Phenyl-1-pentyne
- 1-Phenyl-1-hexene
Uniqueness:
- The uniqueness of 1-phenyl-1-heptyne lies in its longer carbon chain compared to other phenyl-substituted alkynes. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.
Biological Activity
1-Phenyl-1-heptyne (C₁₃H₁₆) is a terminal alkyne that has garnered attention due to its potential biological activities and applications in organic synthesis. This compound features a phenyl group attached to a heptyne backbone, making it structurally interesting for various chemical reactions and biological evaluations.
This compound is characterized by its molecular weight of 172.266 g/mol and is known for its reactivity typical of terminal alkynes. The compound can undergo various transformations, which are essential for the synthesis of biologically active derivatives.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies on α-aminophosphonates, which can be synthesized from alkynes like this compound, have shown promising antibacterial and antifungal activities. These compounds have been reported to act against various pathogens, suggesting that derivatives of this compound could also possess similar properties .
Neuroactive Compounds
The structural characteristics of this compound allow for modifications that may lead to neuroactive compounds. The presence of the phenyl group can enhance interactions with biological targets in the nervous system. For example, α-amino acids and their mimetics have been studied for their neuroactivity, indicating a potential pathway for exploring the neuroactive properties of derivatives of this compound .
Synthesis and Evaluation
A study focused on the synthesis of α-aminopropargylphosphonates from terminal alkynes, including this compound, demonstrated good yields and enantioselectivity. The synthesized compounds were evaluated for their biological activities, revealing that structural modifications could significantly influence their efficacy against microbial strains .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-phenyl-1-heptyne, and how can retrosynthetic analysis optimize pathway selection?
- Methodological Answer : Begin with alkyne functionalization via Sonogashira coupling, using phenylacetylene and 1-bromohexane as precursors. Retrosynthetic tools (e.g., AI-powered synthesis planning) can identify feasible routes by prioritizing atom economy and minimizing side reactions. Cross-validate pathways using databases like Reaxys for precedent reactions .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm alkyne and phenyl group positions. Infrared (IR) spectroscopy verifies C≡C stretching (~2100–2260 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (172.27 g/mol). For purity, use gas chromatography (GC) with flame ionization detection (FID) .
Q. What experimental protocols are recommended for determining temperature-dependent physical properties of this compound?
- Methodological Answer : Employ differential scanning calorimetry (DSC) for melting point analysis (358.46–446.14 K) and dynamic distillation for boiling point determination (532.52–754.72 K). Use Joback group-contribution methods to model temperature-dependent heat capacity variations and validate with experimental data .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported thermophysical data for this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict enthalpy of vaporization and compare with experimental values. Use Monte Carlo simulations to assess intermolecular interactions affecting boiling point discrepancies. Cross-reference with published datasets (e.g., PubChem, ECHA) to identify outliers .
Q. What strategies ensure reproducibility in catalytic applications of this compound?
- Methodological Answer : Standardize catalyst loading (e.g., Pd/Cu ratios in Sonogashira coupling) and solvent systems (e.g., THF vs. DMF). Document inert atmosphere conditions (N₂/Ar) and moisture levels. Publish detailed supplementary materials, including raw NMR spectra and GC traces, adhering to journal guidelines for experimental transparency .
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?
- Methodological Answer : Use in situ Fourier-transform infrared (FTIR) spectroscopy to monitor alkyne reactivity in real time. For radical pathways, apply electron paramagnetic resonance (EPR) spectroscopy. Time-resolved UV-Vis analysis tracks intermediate formation in photochemical reactions .
Q. What statistical approaches are suitable for analyzing variability in this compound’s biological activity data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent polarity, cell line specificity). Use Bland-Altman plots to assess inter-laboratory reproducibility. Report confidence intervals (95% CI) for IC₅₀ values in cytotoxicity assays .
Q. How should researchers design experiments to investigate this compound’s role in supramolecular assemblies?
- Methodological Answer : Conduct X-ray crystallography to determine solid-state packing motifs. Use dynamic light scattering (DLS) to study self-assembly in solution. Pair molecular dynamics (MD) simulations with small-angle X-ray scattering (SAXS) to correlate theoretical and empirical data .
Q. Data Presentation Guidelines
- Tables : Include processed data critical to the research question (e.g., reaction yields, spectroscopic peaks) in the main text. Raw datasets (e.g., GC-MS chromatograms) should be archived in supplementary materials with clear metadata .
- Figures : Label axes with units and uncertainties (e.g., "Boiling Point (K ± 0.5)"). Use error bars for replicated measurements .
Properties
IUPAC Name |
hept-1-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGOJZZRHBMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162531 | |
Record name | 1-Heptynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14374-45-9 | |
Record name | 1-Heptyn-1-ylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14374-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptynylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014374459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-heptynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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